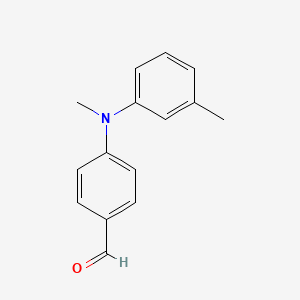
4-(Methyl(m-tolyl)amino)benzaldehyde
Description
4-(Methyl(m-tolyl)amino)benzaldehyde is a benzaldehyde derivative featuring a methyl and meta-tolyl (m-tolyl) amino substituent at the 4-position of the aromatic ring. This compound belongs to a class of aromatic aldehydes with tailored amino substituents, which influence its electronic, steric, and functional properties. For example, 4-(4-bromobenzyloxy)-benzaldehyde was synthesized via a Williamson etherification reaction between 4-hydroxybenzaldehyde and 4-bromobenzylbromide in acetone under reflux . Similarly, amino-substituted benzaldehydes like 4-hydroxy-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde were prepared via reductive amination . These methods suggest that this compound could be synthesized through analogous alkylation or condensation steps involving m-toluidine derivatives.
The compound’s structure combines an electron-donating amino group (due to the methyl and aryl substituents) with the aldehyde’s inherent electrophilicity, making it a versatile intermediate in pharmaceuticals, materials science, and organic synthesis. Applications of similar compounds include anticancer agents , OLED materials , and precursors for Schiff base ligands .
Propriétés
IUPAC Name |
4-(N,3-dimethylanilino)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-12-4-3-5-15(10-12)16(2)14-8-6-13(11-17)7-9-14/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVFGHKCHPNAPFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C)C2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
4-(Methyl(m-tolyl)amino)benzaldehyde, also known by its chemical name and CAS number 1457823-08-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, antifungal, and cytotoxic properties, supported by relevant case studies and research findings.
Chemical Structure
The compound features a benzaldehyde moiety with a methyl group and a m-tolyl amino group attached. Its structure can be represented as follows:
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities. Below are some key areas of investigation:
Antibacterial Activity
Studies have shown that compounds with similar structures can exhibit significant antibacterial properties. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
- Case Study: A study conducted on related aldehyde derivatives reported that modifications in the substituents significantly influenced antibacterial efficacy against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values varied widely, indicating the importance of structural variations in determining activity .
Antifungal Activity
The antifungal potential of benzaldehyde derivatives has been explored, particularly against Candida species.
- Research Findings: In vitro assays demonstrated that certain derivatives exhibited strong antifungal activity against Candida albicans, with MIC values comparable to established antifungal agents. The presence of electron-donating groups was found to enhance activity .
Cytotoxicity
Cytotoxic studies have been performed to evaluate the potential of this compound as an anticancer agent.
- Findings: Preliminary cytotoxicity assays indicated that the compound could inhibit the growth of various cancer cell lines. The IC50 values suggest moderate to high cytotoxic effects, warranting further investigation into its mechanisms of action and therapeutic potential .
Data Tables
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets within microbial cells or cancer cells. These interactions may lead to:
- Inhibition of Enzymatic Activity: Compounds like this may inhibit enzymes critical for cell wall synthesis or metabolic processes.
- Induction of Apoptosis: In cancer cells, the compound could trigger apoptotic pathways, leading to cell death.
Comparaison Avec Des Composés Similaires
Data Table: Comparison of Key Compounds
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


